Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester
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Overview
Description
Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester is a complex organic compound with a unique structure that combines a benzene ring, an acetic acid moiety, and a cyclohexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester typically involves the esterification of benzeneacetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The benzene ring and cyclohexyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: Similar structure with an alpha-hydroxy group and a benzene ring.
Homovanillic acid methyl ester: Contains a benzene ring with methoxy and hydroxy groups.
Methyl 4-methoxymandelate: Similar ester structure with a methoxy group on the benzene ring.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-, 3-(hydroxymethyl)-3,5-dimethylcyclohexyl ester is unique due to the presence of the cyclohexyl ester group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
84661-01-8 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-3,5-dimethylcyclohexyl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C17H24O4/c1-12-8-14(10-17(2,9-12)11-18)21-16(20)15(19)13-6-4-3-5-7-13/h3-7,12,14-15,18-19H,8-11H2,1-2H3 |
InChI Key |
RIRANCGZJVXYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)CO)OC(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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